![molecular formula C15H11NO B1367190 4-Phenylbenzoylacetonitrile CAS No. 78443-35-3](/img/structure/B1367190.png)
4-Phenylbenzoylacetonitrile
Overview
Description
4-Phenylbenzoylacetonitrile is a chemical compound with the CAS Number: 78443-35-3 and a molecular weight of 221.26 . It has a linear formula of C15H11NO . The compound is a cream solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Phenylbenzoylacetonitrile is 1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Phenylbenzoylacetonitrile has a molecular weight of 221.26 . It appears as a cream solid . The compound’s density is 1.128g/cm3, and it has a boiling point of 418.129ºC .Mechanism of Action
Target of Action
Benzoylacetonitriles, a class of compounds to which 4-phenylbenzoylacetonitrile belongs, have been evaluated for their anti-neuroinflammatory properties .
Mode of Action
It has been suggested that benzoylacetonitriles can suppress the activation of the nfκb pathway , which plays a crucial role in the regulation of immune response to infection. Inhibition of this pathway can potentially reduce inflammation, suggesting a possible mechanism of action for 4-Phenylbenzoylacetonitrile .
Biochemical Pathways
Given its potential role in suppressing the nfκb pathway , it can be inferred that it may influence pathways related to inflammation and immune response.
Result of Action
Studies on benzoylacetonitriles suggest that they have broad anti-neuroinflammatory properties
properties
IUPAC Name |
3-oxo-3-(4-phenylphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJCNCPXHAXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506890 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzoylacetonitrile | |
CAS RN |
78443-35-3 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 4-phenylbenzoylacetonitrile undergo?
A1: 4-Phenylbenzoylacetonitrile is a versatile building block in organic synthesis. It readily undergoes cyclocondensation reactions with various cyclic ketones in the presence of ammonium acetate. [, , , ] For example, reacting it with cycloalkanones yields aryl-4 p-biphenylyl-2 cyano-3 cycloalceno[b]pyridines. [] This reaction highlights the compound's utility in constructing complex heterocyclic systems. Additionally, 4-phenylbenzoylacetonitrile derivatives, specifically 4-R1-benzylidene-4-phenylbenzoylacetonitriles, have shown promise in synthesizing unsymmetrically substituted 3,5-dicyano-1,4-dihydropyridines and 2-amino-4H-pyrans. [, ]
Q2: Are there any studies exploring the impact of substituents on the reactivity of 4-phenylbenzoylacetonitrile derivatives?
A2: Yes, research has explored how modifying the structure of 4-phenylbenzoylacetonitrile derivatives, specifically by introducing substituents at the 4-position of the benzylidene group (4-R1-benzylidene-4-phenylbenzoylacetonitriles), can influence their reactivity. [, ] These studies suggest that the nature of the R1 substituent can impact the reaction pathway and ultimately dictate the final product formed during cyclocondensation reactions.
Q3: What are the potential applications of the compounds synthesized using 4-phenylbenzoylacetonitrile?
A3: While the provided research focuses primarily on the synthesis and reaction mechanisms involving 4-phenylbenzoylacetonitrile, the resulting heterocyclic compounds, such as dihydropyridines and pyrans, are important structural motifs in medicinal chemistry. [, ] These structures often exhibit diverse biological activities and serve as crucial building blocks for developing novel pharmaceuticals and biologically active compounds.
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